2-acetyl-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-methoxybenzaldehyde is an organic compound with the chemical formula C10H10O3. It is also known as veratraldehyde. This compound is characterized by the presence of an acetyl group and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with acetone under basic or acidic conditions to form the desired product . This reaction can be catalyzed by various agents such as NaOH, Ba(OH)2, or BF3.OEt2 .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves microwave-assisted reactions to enhance yield and reduce reaction times . This method is efficient and selective, producing the compound in high purity and good yields.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzaldehydes.
Scientific Research Applications
2-Acetyl-6-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-acetyl-6-methoxybenzaldehyde exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
2-Acetyl-5-methylfuran: Another compound with similar structural features but different functional groups.
Veratraldehyde: A closely related compound with similar applications and properties.
Uniqueness: 2-Acetyl-6-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1193731-71-3 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.